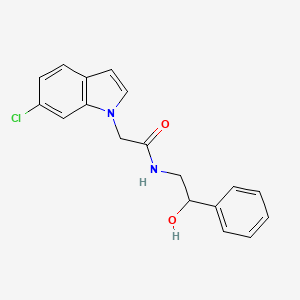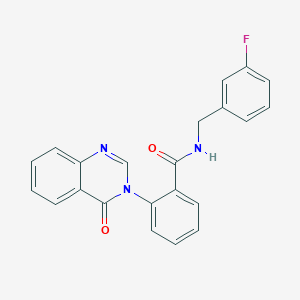
2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro-substituted indole ring and a hydroxy-phenylethyl group attached to an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Acetamide Formation: The chloro-substituted indole is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Attachment of the Hydroxy-Phenylethyl Group: Finally, the acetamide intermediate is reacted with 2-hydroxy-2-phenylethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino-substituted indole derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The chloro and hydroxy-phenylethyl groups may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide: Lacks the chloro group, which may affect its biological activity.
2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the hydroxy-phenylethyl group, which may reduce its binding affinity for certain targets.
N-(2-hydroxy-2-phenylethyl)acetamide: Lacks the indole ring, which is crucial for its biological activity.
Uniqueness
The presence of both the chloro-substituted indole ring and the hydroxy-phenylethyl group makes 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide unique. These functional groups may confer enhanced biological activity and specificity compared to similar compounds.
特性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
2-(6-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-7-6-13-8-9-21(16(13)10-15)12-18(23)20-11-17(22)14-4-2-1-3-5-14/h1-10,17,22H,11-12H2,(H,20,23) |
InChIキー |
LOVOFJFEVPGECL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B11130243.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11130246.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11130250.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130252.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130255.png)
![Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11130270.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B11130278.png)
![N-[3-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide](/img/structure/B11130285.png)
![1-[2-(diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130289.png)
![[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11130305.png)

![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130318.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(4-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130324.png)
![(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130326.png)
